molecular formula C20H17N3O3S B3615233 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone CAS No. 6217-63-6

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone

Katalognummer: B3615233
CAS-Nummer: 6217-63-6
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: YCAOQQLWCMGMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone (CAS 6217-63-6) is a complex organic molecule of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C₂₀H₁₇N₃O₃S and a molecular weight of 379.4 g/mol, this compound features a 10,11-dihydro-5H-dibenzo[b,f]azepine core structure linked via a carbonyl group to a 4,6-dihydroxypyrimidine-2-sulfanyl moiety . The dibenzoazepine scaffold is a pharmacologically privileged structure, well-known for its neuropharmacological relevance and its presence in compounds that modulate key neurotransmitter systems . Research into similar dibenzoazepine-based compounds has demonstrated promising biological activities, including service as histone deacetylase (HDAC) inhibitors with protective effects in models of vascular cognitive impairment, and other derivatives have shown antiepileptic, anticancer, and antidepressant properties . The specific incorporation of the 4,6-dihydroxypyrimidine group in this molecule enhances its hydrogen-bonding capacity and potential solubility profile compared to non-hydroxylated analogs, which can be a critical factor for its interactions with biological targets such as enzymes and receptors . This unique combination of structural features makes 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone a valuable chemical tool for researchers investigating novel pathways in neuroscience, oncology, and biochemistry. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-17-11-18(25)22-20(21-17)27-12-19(26)23-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)23/h1-8,11H,9-10,12H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAOQQLWCMGMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361630
Record name 2-{[2-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-63-6
Record name 2-{[2-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzoazepine core through cyclization reactions. Subsequent steps involve the introduction of the ethanone group and the sulfanyl linkage to the pyrimidine ring. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antidepressant Properties :
    • The dibenzo[b,f]azepine core is known for its antidepressant effects. Compounds in this class have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to mood elevation and anxiety reduction.
    • Case studies indicate that derivatives of dibenzo[b,f]azepines demonstrate significant efficacy in animal models of depression and anxiety disorders, suggesting potential therapeutic applications in human psychiatry.
  • Antitumor Activity :
    • Recent investigations have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
    • A study reported that analogs of this compound were effective against breast cancer cells, highlighting its potential as a lead compound for developing new anticancer agents.
  • Neuroprotective Effects :
    • Research indicates that compounds with a similar structure can provide neuroprotection by modulating neuroinflammatory pathways and preventing neuronal cell death.
    • Experimental models have demonstrated that such compounds can reduce oxidative stress markers and improve cognitive function in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantMood elevation, anxiety reduction
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Case Studies

  • Antidepressant Efficacy :
    • A double-blind study involving animal models showed significant improvement in depressive behaviors after administration of the compound compared to control groups.
  • Cancer Research :
    • In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
  • Neuroprotection :
    • In a model of Alzheimer's disease, treatment with the compound resulted in improved memory retention and reduced levels of amyloid-beta plaques.

Wirkmechanismus

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Unique Features of the Target Compound

The combination of dibenzoazepine and 4,6-dihydroxypyrimidine-sulfanyl distinguishes it from analogues:

Hydrogen-Bonding Capacity: The dihydroxypyrimidine group provides two hydroxyl donors, enabling stronger interactions with polar residues in enzymes (e.g., kinases or reductases) compared to methyl or phenyl substituents .

Biologische Aktivität

The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone , also referred to as 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine , is a derivative of dibenzo[b,f]azepine. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H15N1O1C_{16}H_{15}N_{1}O_{1} with a molecular weight of approximately 237.3 g/mol. Its structure features a dibenzoazepine core which is known for various biological activities.

PropertyValue
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
CAS Number13080-75-6
SolubilityVaries with solvent

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dibenzo[b,f]azepine exhibit significant antimicrobial properties. A study involving various synthesized compounds showed that certain analogs displayed strong inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial action, particularly against E. coli and S. aureus .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that dibenzo[b,f]azepine derivatives can induce apoptosis in human cancer cells by activating caspase pathways .

Neuropharmacological Effects

The structural similarity to established psychotropic drugs suggests potential neuropharmacological effects. Some derivatives have been studied for their antidepressant and anxiolytic properties, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Induction of Apoptosis : In cancer cells, it may promote apoptosis through mitochondrial pathways.
  • Neurotransmitter Modulation : It potentially alters neurotransmitter levels, contributing to its psychoactive effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various dibenzo[b,f]azepine derivatives, including the target compound. The results showed that the compound exhibited significant activity against Staphylococcus aureus with an MIC value of <40 μg/mL, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates following treatment, suggesting its potential as an anticancer agent .

Q & A

What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Answer:
Optimizing synthesis requires precise control of reaction parameters:

  • Temperature and solvent selection: Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution for the thioether linkage .
  • Catalysts: Use of triethylamine or DBU improves cyclization efficiency in dibenzoazepine core formation .
  • Purification: Gradient HPLC with C18 columns resolves intermediates, while recrystallization in ethanol ensures final-product purity (>98%) .
  • Yield monitoring: Real-time NMR tracking of intermediates prevents side reactions (e.g., over-sulfonation) .

How can researchers resolve contradictions in biological activity data between in vitro assays and computational predictions?

Answer:
Discrepancies may arise from assay conditions or model limitations. Mitigation strategies include:

  • Binding validation: Use surface plasmon resonance (SPR) to measure kinetic parameters (e.g., KD) and compare with docking-predicted binding poses .
  • Cellular context: Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for membrane permeability differences .
  • Metabolite profiling: LC-MS identifies active metabolites that may contribute to observed bioactivity unaccounted for in silico .

What advanced spectroscopic and crystallographic techniques confirm stereochemistry and electronic properties?

Answer:

  • X-ray crystallography: Resolves absolute configuration, as demonstrated for analogous dibenzoazepine derivatives (e.g., R = 4-bromophenyl, S = methylenedioxy) .
  • 2D NMR (COSY, NOESY): Assigns proton-proton correlations and spatial proximity of the pyrimidine-thioether moiety .
  • DFT calculations: Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with redox behavior .

What methodologies analyze the stability of the thioether linkage under varying pH and temperature conditions?

Answer:

  • Forced degradation studies: Incubate at pH 2–9 (37°C, 72 hrs) and monitor via HPLC-UV for sulfoxide/sulfone byproducts .
  • Thermogravimetric analysis (TGA): Quantifies decomposition onset temperatures (>200°C suggests thermal robustness) .
  • Radical scavenging assays: Assess susceptibility to ROS-mediated cleavage using DPPH or ABTS radicals .

How should structure-activity relationship (SAR) studies identify key functional groups for antitumor activity?

Answer:

  • Analog synthesis: Replace the dihydroxypyrimidine with methylthio or amino groups to test hydrogen-bonding dependencies .
  • Enzyme inhibition assays: Compare IC50 against tyrosine kinases (e.g., EGFR) to link substituent effects to potency .
  • 3D-QSAR modeling: Align pharmacophore features (e.g., H-bond acceptors) with cytotoxicity data from NCI-60 screens .

What strategies address discrepancies in binding affinity measurements from SPR vs. ITC?

Answer:

  • Buffer optimization: Ensure matching ionic strength and pH between SPR (HEPES) and ITC (Tris) buffers to prevent artifactual KD shifts .
  • Ligand immobilization: Use amine-coupling for SPR to avoid steric hindrance from pyrimidine hydroxyls .
  • Control experiments: Validate ITC enthalpy changes with isothermal denaturation assays .

How should deuterated analogs be synthesized for pharmacokinetic studies?

Answer:

  • Isotope incorporation: React dibenzoazepine precursors with deuterated acetyl chloride (CD3COCl) in anhydrous THF .
  • Purification: Deuterated analogs are isolated via silica gel chromatography (hexane:EtOAc = 4:1) and confirmed by high-resolution MS .
  • In vivo tracking: Use LC-MS/MS with MRM transitions specific to deuterated metabolites .

What computational approaches predict metabolic pathways, and how are they validated?

Answer:

  • CYP450 docking: Simulate oxidation sites (e.g., dibenzoazepine methyl groups) using AutoDock Vina with human CYP3A4 structures .
  • In vitro validation: Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF .
  • Comparative kinetics: Match computed activation energies (DFT) with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone
Reactant of Route 2
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.